11-Desmethyl Rifaximin-d4

Beschreibung

BenchChem offers high-quality 11-Desmethyl Rifaximin-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Desmethyl Rifaximin-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

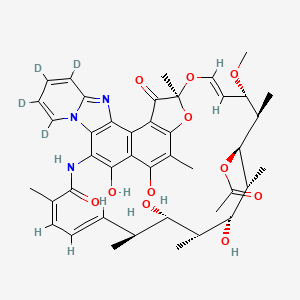

IUPAC Name |

[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-28,29,30,31-tetradeuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H49N3O11/c1-19-13-12-14-20(2)41(52)44-32-33-31(43-27-15-10-11-17-45(27)33)28-29(37(32)50)36(49)24(6)39-30(28)40(51)42(8,56-39)54-18-16-26(53-9)21(3)38(55-25(7)46)23(5)35(48)22(4)34(19)47/h10-19,21-23,26,34-35,38,47-50H,1-9H3,(H,44,52)/b13-12+,18-16+,20-14-/t19-,21+,22+,23+,26-,34-,35+,38-,42-/m0/s1/i10D,11D,15D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANGSOOSBGADDI-FZFXTIDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC=CC6=N5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=NC3=C(N2C(=C1[2H])[2H])C4=C(C5=C3C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N4)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747562 | |

| Record name | PUBCHEM_71315766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316302-12-1 | |

| Record name | PUBCHEM_71315766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Analytical Challenge: Quantifying a Minimally Absorbed Drug

An In-Depth Technical Guide on the Core Role of 11-Desmethyl Rifaximin-d4 in Pharmacokinetic and Safety Assessment Studies

A Senior Application Scientist's Perspective on Method Development, Validation, and Application

This guide provides drug development professionals, researchers, and bioanalytical scientists with a comprehensive technical overview of the strategic role of 11-Desmethyl Rifaximin-d4 in the quantitative analysis of Rifaximin and its related substances. We will move beyond procedural lists to explore the scientific rationale behind its use, grounding our discussion in the principles of bioanalytical chemistry and regulatory expectations.

Rifaximin is a non-systemic, gut-selective antibiotic with a broad spectrum of activity.[1] Its clinical efficacy in treating conditions like traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and hepatic encephalopathy stems from its very low gastrointestinal absorption (<0.4%), which concentrates its action within the gut.[1][2][3]

This minimal systemic absorption, while beneficial therapeutically, presents a significant challenge for pharmacokinetic (PK) studies. Plasma concentrations of Rifaximin are exceedingly low, often in the low ng/mL range, demanding highly sensitive and specific analytical methods for their determination.[3] Furthermore, like any active pharmaceutical ingredient (API), Rifaximin contains process-related impurities that must be monitored and controlled to ensure safety and quality.[4] One such substance is 11-Desmethyl Rifaximin, a process impurity.[5]

Accurate quantification in complex biological matrices like plasma is complicated by variability introduced during sample processing and analysis.[6] This is where the internal standard becomes the cornerstone of a robust bioanalytical method.

The Gold Standard: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable

In modern liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control (QC) sample.[7] Its purpose is to correct for variability that can occur at multiple stages of the analytical workflow.[6]

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[8][9] In a SIL-IS, atoms like hydrogen, carbon, or nitrogen are replaced with their heavier, non-radioactive isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[10] This subtle mass increase makes it distinguishable from the analyte by the mass spectrometer, yet its physicochemical properties remain nearly identical.[11]

The critical advantage is that the SIL-IS and the analyte behave in the same way throughout the entire process:

-

Sample Extraction: They exhibit the same recovery from the biological matrix.

-

Chromatography: They co-elute, meaning they exit the LC column at the same time.[10]

-

Ionization: They experience the same degree of ion suppression or enhancement from matrix components.[6]

By measuring the ratio of the analyte response to the IS response, we can effectively normalize out any experimental variability, leading to highly accurate and precise data.[6] This approach is strongly recommended by regulatory bodies like the FDA and EMA.[8]

The Specific Role of 11-Desmethyl Rifaximin-d4

While the major human metabolite of Rifaximin is 25-desacetylrifaximin, 11-Desmethyl Rifaximin is recognized as a process-related impurity from the drug's synthesis.[2][5] The deuterated form, 11-Desmethyl Rifaximin-d4, is a highly specialized tool with two primary, strategic applications in drug development.

Application 1: Quantifying the 11-Desmethyl Rifaximin Impurity

Regulatory guidelines require that impurities in a drug substance be monitored and controlled. For this purpose, 11-Desmethyl Rifaximin-d4 serves as the ideal internal standard for accurately quantifying the levels of the 11-Desmethyl Rifaximin impurity itself, whether in the API or in biological samples for safety assessment.

Application 2: A High-Fidelity Surrogate IS for Rifaximin

In an ideal world, a deuterated version of Rifaximin (e.g., Rifaximin-d4) would be used to quantify Rifaximin. However, due to challenges in chemical synthesis, cost, or commercial availability, a perfect analyte-IS pair is not always feasible.[9]

In such cases, a SIL version of a closely related molecule is the next best choice. 11-Desmethyl Rifaximin differs from the parent Rifaximin molecule only by a single methyl group. This structural similarity means its chromatographic behavior and ionization efficiency are almost identical to Rifaximin, making 11-Desmethyl Rifaximin-d4 an excellent surrogate internal standard. It can reliably track Rifaximin's behavior through the analytical process, providing far more accurate data than a non-isotopic, structural analog internal standard.[12]

Experimental Protocol: A Validated LC-MS/MS Method

This section outlines a representative step-by-step protocol for the simultaneous quantification of Rifaximin and the 11-Desmethyl Rifaximin impurity in human plasma using 11-Desmethyl Rifaximin-d4 as the internal standard.

Materials and Reagents

-

Analytes: Rifaximin, 11-Desmethyl Rifaximin

-

Internal Standard: 11-Desmethyl Rifaximin-d4

-

Matrices: Human plasma (K2EDTA)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ultrapure Water

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Rifaximin, 11-Desmethyl Rifaximin, and 11-Desmethyl Rifaximin-d4) in methanol to create individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Rifaximin and 11-Desmethyl Rifaximin stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls.

-

Internal Standard Working Solution (50 ng/mL): Dilute the 11-Desmethyl Rifaximin-d4 stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma samples (standards, QCs, or study samples) into a 96-well plate.

-

Add 200 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS System and Conditions

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Mass Spectrometer | Sciex 6500+ or equivalent Triple Quadrupole |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

Mass Spectrometer Parameters (MRM Transitions)

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The following are hypothetical, yet scientifically reasoned, transitions.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |

| Rifaximin | 786.4 | 754.4 | 50 |

| 11-Desmethyl Rifaximin | 772.4 | 740.4 | 50 |

| 11-Desmethyl Rifaximin-d4 (IS) | 776.4 | 744.4 | 50 |

Note: These transitions should be optimized during method development by infusing the pure compounds.

Bioanalytical Method Validation: A Self-Validating System

The described method must be fully validated according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, to ensure its reliability.[8] The use of 11-Desmethyl Rifaximin-d4 is integral to passing these validation tests.

Key Validation Parameters:

-

Selectivity: Demonstrating that no interferences from the biological matrix affect the quantification of the analytes or the IS.

-

Calibration Curve: Assessing the linear relationship between concentration and response ratio over the intended analytical range.

-

Accuracy and Precision: Determining how close the measured values are to the true values (accuracy) and the degree of scatter between replicate measurements (precision) at multiple QC levels.

-

Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix by comparing the response in post-extraction spiked samples to the response in a pure solution. The SIL-IS is critical for correcting this effect.

-

Recovery: Measuring the efficiency of the extraction process. The SIL-IS should have a recovery similar to the analyte.

-

Stability: Ensuring the analytes and IS are stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, room temperature storage).

Visualizing the Workflow and Logic

Diagrams help clarify complex processes. Below are Graphviz representations of the bioanalytical workflow and the fundamental logic of using an internal standard.

Diagram 1: Bioanalytical Workflow

Caption: High-throughput bioanalytical workflow for Rifaximin analysis.

Diagram 2: The Logic of Internal Standard Correction

Caption: How an internal standard corrects for analytical variability.

Conclusion

11-Desmethyl Rifaximin-d4 is a specialized and essential tool in the development of Rifaximin. Its primary role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in bioanalytical methods. Whether used to quantify its corresponding non-labeled impurity for safety and quality assessment or as a high-fidelity surrogate for quantifying the parent drug, its application is a testament to a scientifically rigorous approach to pharmacokinetic and safety studies. The principles and protocols outlined in this guide provide a framework for developing robust, reliable, and regulatory-compliant assays that can confidently support drug development programs.

References

-

Structure Elucidation of Two Unknown Oxydic Degradation Impurities of Rifaximin. (n.d.). Asian Journal of Chemistry. Retrieved February 22, 2026, from [Link]

-

rifaximin 11-desmethyl impurity. (n.d.). Allmpus. Retrieved February 22, 2026, from [Link]

-

Bajaj, J. S., et al. (2013). Modulation of the Metabiome by Rifaximin in Patients with Cirrhosis and Minimal Hepatic Encephalopathy. PLoS ONE. Retrieved February 22, 2026, from [Link]

-

Rifaximin: A nonabsorbable, broad-spectrum antibiotic for reduction in the risk for recurrence of overt hepatic encephalopathy. (2024). Managed Healthcare Executive. Retrieved February 22, 2026, from [Link]

-

Jahng, A. W., & Zior, Z. R. (2023). Rifaximin. StatPearls. Retrieved February 22, 2026, from [Link]

- New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby. (n.d.). Google Patents.

-

Structure Elucidation of Two Unknown Oxydic Degradation Impurities of Rifaximin. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

-

What are internal standards, and why do they matter in LC/MS?. (2025). Bioanalytical Bees. Retrieved February 22, 2026, from [Link]

- Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby. (n.d.). Google Patents.

-

Pharmaffiliates Rifaximin-impurities. (n.d.). Chiral standards. Retrieved February 22, 2026, from [Link]

-

Structural elucation of a novel impurity in rifaximin. (2012). Ingenta Connect. Retrieved February 22, 2026, from [Link]

-

Rifaximin has minor effects on bacterial composition, inflammation and bacterial translocation in cirrhosis; A randomized trial. (2017). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Rifaximin Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved February 22, 2026, from [Link]

-

Rifaximin-impurities. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]

-

Song, M., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved February 22, 2026, from [Link]

-

Isotopic labeling-assisted metabolomics using LC–MS. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services. Retrieved February 22, 2026, from [Link]

-

potential mechanisms of action of rifaximin in the management of hepatic encephalopathy and other complications of cirrhosis. (n.d.). Regulations.gov. Retrieved February 22, 2026, from [Link]

-

Calanni, F., et al. (2006). Experimental and clinical pharmacology of rifaximin, a gastrointestinal selective antibiotic. Digestive and Liver Disease. Retrieved February 22, 2026, from [Link]

-

Are You Using The Internal Standard Method In A Right Way?. (2025). WelchLab. Retrieved February 22, 2026, from [Link]

Sources

- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. allmpus.com [allmpus.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. biopharmaservices.com [biopharmaservices.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. bioanalytics.substack.com [bioanalytics.substack.com]

- 11. asianpubs.org [asianpubs.org]

- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Deuterium Labeling in Rifaximin Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical exploration of the strategic application of deuterium labeling in the study of Rifaximin metabolism. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to design, execute, and interpret these complex studies with confidence. We will delve into the metabolic fate of Rifaximin, the principles of the kinetic isotope effect, and the practical application of these concepts in a drug development context.

Rifaximin: A Profile of a Gut-Specific Antimicrobial

Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic.[1] Its clinical efficacy in treating conditions like traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and hepatic encephalopathy stems from its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, coupled with its minimal gastrointestinal absorption.[2][3] This localization within the gut is a key therapeutic feature, minimizing systemic side effects.[4]

While poorly absorbed, the small fraction of Rifaximin that does enter systemic circulation undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] Understanding the metabolic pathways of this absorbed fraction is crucial for a complete safety and drug-drug interaction profile.

The Principle of Deuterium Labeling in Drug Metabolism

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a powerful technique in modern drug development.[5] This "deuterium switch" is predicated on the Kinetic Isotope Effect (KIE) .[]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[5] In drug metabolism, many oxidative reactions catalyzed by CYP enzymes involve such C-H bond cleavage.[7]

By selectively placing deuterium at metabolically vulnerable positions on a drug molecule, we can achieve several desirable pharmacokinetic modifications:

-

Increased Metabolic Stability: The drug is broken down at a slower rate.[5]

-

Prolonged Half-life (t½): The drug remains in the body for a longer duration.[5]

-

Increased Systemic Exposure (AUC): A higher concentration of the active drug is available to exert its therapeutic effect.[5]

-

Altered Metabolite Profile: The formation of specific metabolites, which could be inactive or potentially toxic, can be reduced.[5]

Strategic Deuteration of Rifaximin: A Hypothetical Design

Given that Rifaximin is primarily metabolized by CYP3A4, the first step in designing a deuterium-labeled analog is to identify the most likely sites of oxidative metabolism on the molecule. These "metabolic soft spots" are often sterically accessible and electronically favorable for enzymatic attack.

While the precise metabolic map of Rifaximin is complex, let's hypothesize a strategy for the purpose of this guide. The extensive octamethyl-substituted backbone and various hydroxyl groups present numerous potential sites for oxidation. A thorough investigation using in vitro systems would be the first step to pinpoint these vulnerabilities.

Diagram: Hypothetical Rifaximin Metabolic Pathway

Caption: Hypothetical metabolic pathways of Rifaximin mediated by CYP3A4.

Experimental Workflow for Evaluating Deuterated Rifaximin

A rigorous, multi-step experimental approach is necessary to validate the impact of deuterium labeling on Rifaximin's metabolism and pharmacokinetics.

Diagram: Experimental Workflow

Caption: A typical experimental workflow for assessing deuterated compounds.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To compare the rate of metabolism of protiated (non-deuterated) Rifaximin with its deuterated analog.

Methodology:

-

Incubation: Incubate a known concentration of the test compound (protiated or deuterated Rifaximin) with pooled human liver microsomes and a NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug.[8]

-

Data Interpretation: The disappearance of the parent drug over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Self-Validation: The inclusion of a positive control compound with known metabolic properties and a negative control without the NADPH-regenerating system ensures the validity of the assay.

Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model

Objective: To compare the pharmacokinetic profiles of protiated and deuterated Rifaximin following oral administration.

Methodology:

-

Dosing: Administer an oral dose of either protiated or deuterated Rifaximin to a suitable animal model (e.g., rats or dogs).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the parent drug and its major metabolites in plasma using a validated LC-MS/MS method.[9]

-

Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters.

Data Presentation and Interpretation

The quantitative data from these studies are best presented in a tabular format for clear comparison.

Table 1: Comparative In Vitro Metabolic Stability

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Protiated Rifaximin | Value | Value |

| Deuterated Rifaximin | Value | Value |

A significantly longer half-life and lower intrinsic clearance for the deuterated analog would provide strong evidence of a successful deuterium switch.

Table 2: Comparative In Vivo Pharmacokinetic Parameters

| Parameter | Protiated Rifaximin | Deuterated Rifaximin |

| Cmax (ng/mL) | Value | Value |

| Tmax (hr) | Value | Value |

| AUC (ng*hr/mL) | Value | Value |

| t½ (hr) | Value | Value |

An increased AUC and prolonged t½ for the deuterated Rifaximin would confirm the in vivo benefits of the modification.

Conclusion

Deuterium labeling represents a sophisticated and powerful strategy for optimizing the metabolic profile of drugs like Rifaximin. By leveraging the kinetic isotope effect, researchers can enhance metabolic stability, leading to improved pharmacokinetic properties.[10] A thorough understanding of the underlying principles, coupled with rigorous in vitro and in vivo experimental validation, is paramount to successfully harnessing this technology for the development of safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for the investigation of deuterated Rifaximin and its metabolites, ensuring data integrity and supporting informed decision-making in the drug development process.

References

-

StatPearls. (2023). Rifaximin. NCBI Bookshelf. [Link]

- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on the bottle. Journal of medicinal chemistry, 57(9), 3595–3611.

-

ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). [Link]

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

- Harbeson, S. L., & Tung, R. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Clinical pharmacokinetics, 57(8), 969–976.

- Mutlib, A. E. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs.

-

Deuterated Drugs: The Value of the Deuterium Switch. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(6), 473–491.

-

National Center for Biotechnology Information. (n.d.). Rifaximin. PubChem. [Link]

-

SV ChemBioTech. (n.d.). Deuterium Labelled Drug Standards | Pharmaceutical R&D. [Link]

-

U.S. Food and Drug Administration. (n.d.). XIFAXAN® (rifaximin) tablets, for oral use. [Link]

- Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Current drug metabolism, 8(4), 387–397.

-

Dr.Oracle. (2025). What is the mechanism of action of Rifaximin?. [Link]

-

ResearchGate. (n.d.). Chemical structure of rifaximin. [Link]

Sources

- 1. Rifaximin | C43H51N3O11 | CID 6436173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]

- 10. researchgate.net [researchgate.net]

Literature review of Rifaximin metabolism and deuterated standards

Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin SV.[1] Its clinical efficacy in treating irritable bowel syndrome with diarrhea (IBS-D), hepatic encephalopathy (HE), and travelers' diarrhea relies heavily on its unique pharmacokinetic profile: it exhibits high solubility in the gastrointestinal tract but extremely low systemic absorption (<0.4%).

This guide synthesizes the metabolic fate of rifaximin, focusing on the critical role of P-glycoprotein (P-gp) and CYP3A4.[2] Furthermore, it details the bioanalytical protocols required to quantify trace systemic levels of the drug, necessitating the use of Deuterated Rifaximin (Rifaximin-d6) as an internal standard to correct for significant matrix effects in plasma and fecal samples.

Part 1: Pharmacokinetics and Metabolic Profile[3][4][5]

The Gut-Selective Mechanism

Unlike typical antibiotics, rifaximin is designed to stay in the gut. Its pyrido-imidazo ring structure renders it virtually non-absorbable. The primary mechanism preventing systemic exposure is not just poor passive permeability, but active efflux via P-glycoprotein (P-gp) located on the apical membrane of enterocytes.

-

Gut Lumen Concentration: Can exceed 8000 µg/g in stool.

-

Systemic Concentration: Typically <5 ng/mL in plasma (healthy volunteers).

Metabolic Pathway and Elimination

When rifaximin bypasses P-gp efflux and enters the portal circulation, it is subjected to first-pass metabolism in the liver.

-

Primary Enzyme: CYP3A4 is the dominant isoform responsible for rifaximin metabolism.[3]

-

Primary Metabolite: 25-desacetylrifaximin .[2][4] This is the only major metabolite identified in humans. It is formed via the hydrolysis of the acetyl group at the 25-position.

-

Excretion:

The following diagram illustrates the "Gut-Liver-Excretion" axis, highlighting the dominance of fecal elimination and P-gp efflux.

Figure 1: Rifaximin disposition pathway. Note the critical role of P-gp efflux in preventing systemic absorption and the hepatic conversion to 25-desacetylrifaximin.

Part 2: The Role of Deuterated Standards (Rifaximin-d6)

Why Stable Isotope Dilution (SIDA)?

Quantifying rifaximin in human plasma requires a Lower Limit of Quantitation (LLOQ) often as low as 0.5 ng/mL or 10 pg/mL depending on the study sensitivity. In complex matrices like feces or plasma, ion suppression (matrix effect) is significant.

A structural analog (like metoprolol) cannot perfectly compensate for these ionization variations. Rifaximin-d6 (where six hydrogen atoms are replaced with deuterium) is the gold standard because:

-

Co-elution: It elutes at the exact same retention time as the analyte.

-

Matrix Correction: It experiences the exact same ion suppression/enhancement as the analyte.

-

Mass Shift: The +6 Da shift (m/z 786 → 792) is sufficient to prevent isotopic overlap (crosstalk) between the natural M+6 isotope of the drug and the internal standard.

Standard Specifications

-

Chemical Nature: Deuterium labeling typically occurs on the methyl groups or the piperazine/pyridine moieties during synthesis to ensure label stability (non-exchangeable protons).

-

Molecular Weight: ~791.9 g/mol (vs. 785.9 g/mol for native Rifaximin).

Part 3: Analytical Methodologies (LC-MS/MS)

Experimental Protocol: Plasma Extraction

This protocol uses Rifaximin-d6 to validate quantification in human plasma.[10]

Step 1: Preparation of Standards

-

Stock Solution: Dissolve Rifaximin and Rifaximin-d6 in Methanol (1 mg/mL).

-

Working Solution: Dilute Rifaximin-d6 to ~100 ng/mL (fixed concentration for spiking).

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 200 µL of plasma into a centrifuge tube.

-

Add 20 µL of Rifaximin-d6 working solution.

-

Add 400-600 µL of Acetonitrile (ACN) to precipitate proteins. Note: Acidified ACN (0.1% Formic Acid) can improve recovery.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.

Step 3: LC-MS/MS Conditions [10]

-

Column: C18 Reverse Phase (e.g., Zorbax SB C18 or Gemini C18, 4.6 x 75 mm, 3.5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile : 10mM Ammonium Formate (pH 4.[8][10]0) [80:20 v/v].[9]

-

Why pH 4.0? Acidic pH ensures the tertiary amines are protonated [M+H]+ for ESI positive mode.

-

Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are standard for specific detection.

| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Loss Identity |

| Rifaximin | ESI (+) | 786.4 m/z | 754.4 m/z | -32 Da (Methanol) |

| Rifaximin-d6 | ESI (+) | 792.5 m/z | 760.5 m/z | -32 Da (Methanol) |

Table 1: Optimized MRM transitions for Rifaximin and its deuterated standard.

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for Rifaximin quantitation using Stable Isotope Dilution.

Part 4: Synthesis and Stability Considerations[12]

Structural Origin

Rifaximin is synthesized from Rifamycin S . The critical synthetic step involves the condensation of 3-bromorifamycin S with 2-amino-4-methylpyridine .[1] This reaction forms the characteristic pyrido-imidazo ring that restricts systemic absorption.

Deuterium Labeling Strategy

For the production of Rifaximin-d6, the deuterium label is rarely introduced by exchange (which would be unstable in vivo). Instead, it is introduced via:

-

Deuterated Reagents: Using deuterated methyl iodide or similar alkylating agents during the methylation steps of the rifamycin core.

-

Deuterated Precursors: Using a deuterated pyridine derivative during the condensation step.

Stability

Rifaximin-d6 is stable in plasma for at least 6 hours at room temperature and through multiple freeze-thaw cycles, mirroring the stability of the parent compound. However, stock solutions should be stored at -20°C or lower to prevent degradation.

References

-

FDA Access Data. (2010). Clinical Pharmacology and Biopharmaceutics Review: Xifaxan (Rifaximin). Retrieved from [Link][11]

-

Challa, B. R., et al. (2010).[8] HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection.[8][10] ResearchGate. Retrieved from [Link]

-

Park, Y. S., et al. (2012). Validated Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometric Method for Quantification of Rifaximin in Human Plasma.[9][12] IOSR Journal of Pharmacy. Retrieved from [Link]

-

Zhang, X., et al. (2007).[12] Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry.[8][10][12] Journal of Chromatography B. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Rifaximin Compound Summary.[1][6][9][13] PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 3. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. scispace.com [scispace.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 12. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

Methodological & Application

High-Sensitivity LC-MS/MS Profiling of Rifaximin and 25-Desacetyl Rifaximin in Human Plasma

Executive Summary

This guide details the sample preparation and analytical protocols for the quantification of Rifaximin and its primary metabolite, 25-desacetyl rifaximin, in human plasma. Due to Rifaximin’s negligible systemic absorption (<0.4% bioavailability), plasma concentrations typically range from low ng/mL to pg/mL levels. Consequently, standard protein precipitation (PPT) often fails to provide the necessary signal-to-noise ratio (S/N) for pharmacokinetic (PK) profiling.

This protocol establishes Liquid-Liquid Extraction (LLE) as the gold standard for this application, utilizing an acidified matrix to maximize recovery. We provide a validated workflow achieving a Lower Limit of Quantification (LLOQ) of 20 pg/mL , ensuring robust detection of trace systemic exposure.

Introduction & Scientific Rationale

2.1 The Analytical Challenge

Rifaximin is a rifamycin-derivative antibiotic used for gastrointestinal disorders.[1][2][3] Unlike other antibiotics, it is designed not to be absorbed. However, in patients with compromised gut mucosal integrity (e.g., hepatic encephalopathy, IBD), systemic absorption increases.

-

Parent Drug: Rifaximin (MW 785.9). Lipophilic, binds moderately to plasma proteins (67%).

-

Metabolite: 25-desacetyl rifaximin.[1] Formed via esterase activity. It is more polar than the parent and present in trace quantities (<10% of parent exposure).

2.2 Mechanistic Strategy

-

Ion Suppression Control: Rifaximin contains a basic piperazine ring and acidic phenolic groups. To extract it efficiently into an organic layer, the plasma pH must be adjusted to suppress ionization. Acidification (pH ~4.0) protonates the basic nitrogens but keeps the molecule sufficiently lipophilic for extraction with Methyl tert-butyl ether (MTBE).

-

Stability: Rifamycins are inherently light-sensitive (photo-oxidation). All sample handling must occur under monochromatic (yellow) light or in amber vessels.

Sample Preparation Protocols

Method A: Liquid-Liquid Extraction (Gold Standard)

Recommended for PK studies and trace-level detection (pg/mL range).[4]

Reagents Required:

-

Internal Standard (IS): Rifaximin-d6 (100 ng/mL in Methanol).

-

Acidification Buffer: 0.1 N Orthophosphoric Acid (

). -

Extraction Solvent: Methyl tert-butyl ether (MTBE) : Dichloromethane (DCM) (75:25 v/v).

-

Reconstitution Solvent: Mobile Phase A : Mobile Phase B (50:50).

Protocol Steps:

-

Aliquot: Transfer 400 µL of patient plasma into a 15 mL polypropylene tube.

-

IS Spike: Add 50 µL of Internal Standard working solution. Vortex gently for 10 sec.

-

Acidification: Add 100 µL of 0.1 N Orthophosphoric Acid. Vortex for 30 sec.

-

Rationale: Acidification neutralizes the plasma matrix and adjusts the analyte charge state to favor partitioning into the organic phase.

-

-

Extraction: Add 3.0 mL of Extraction Solvent (MTBE:DCM 75:25).

-

Agitation: Shake on a reciprocating shaker or vortex vigorously for 10 minutes .

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/methanol bath (optional) or carefully pipette the organic (top) supernatant into a clean glass tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of Nitrogen at 45°C .

-

Reconstitution: Reconstitute the residue in 100 µL of Reconstitution Solvent. Vortex for 1 min and transfer to an autosampler vial with a glass insert.

Method B: Protein Precipitation (High-Throughput)

Recommended only for toxicity screening or high-concentration samples (>10 ng/mL).

-

Aliquot: 100 µL Plasma.

-

Precipitation: Add 400 µL ice-cold Acetonitrile containing IS.

-

Centrifuge: 12,000 x g for 10 min.

-

Dilute: Transfer supernatant and dilute 1:1 with 10 mM Ammonium Formate to match initial mobile phase conditions.

Workflow Visualization

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for Rifaximin isolation from plasma.

LC-MS/MS Analytical Conditions

To separate the parent from the metabolite and endogenous interferences, a C18 column with an acidic mobile phase is required.

Chromatography:

-

Column: Zorbax SB-C18 or Gemini C18 (50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 4.0).

-

Mobile Phase B: Acetonitrile : Methanol (50:50).[5]

-

Flow Rate: 0.3 mL/min.[6]

-

Gradient:

-

0-1.0 min: 30% B

-

1.0-3.0 min: 30% -> 90% B

-

3.0-4.0 min: 90% B

-

4.1 min: Re-equilibrate at 30% B.

-

Mass Spectrometry (ESI+): Quantification is performed in Multiple Reaction Monitoring (MRM) mode.[7][8]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Rifaximin | 786.4 | 754.4 | 45 | 22 |

| 25-Desacetyl Rifaximin | 744.5 | 712.5 | 45 | 24 |

| Rifaximin-d6 (IS) | 792.5 | 760.5 | 45 | 22 |

Note: The transition 786 -> 754 corresponds to the loss of methanol (

Validation & Performance Metrics

The following data represents typical performance criteria using the LLE method described above.

| Parameter | Specification | Typical Result |

| Linearity Range | 20 pg/mL – 50 ng/mL | |

| LLOQ | 20 pg/mL | S/N > 10 |

| Extraction Recovery | > 80% | Rifaximin: 88% Metabolite: 82% |

| Matrix Effect | 85% - 115% | 95% (Minimal suppression) |

| Precision (CV%) | < 15% | Intra-day: 3.5% Inter-day: 5.2% |

| Stability (Benchtop) | 4 hours (Amber light) | Stable |

Troubleshooting Guide

Issue: Low Recovery (<50%)

-

Cause: Inadequate acidification of plasma.

-

Fix: Ensure the pH of the plasma/buffer mix is between 3.5 and 4.5 before adding MTBE. Rifaximin solubility in organics drops significantly if the phenolic groups ionize (pH > 7).

Issue: Peak Tailing

-

Cause: Secondary interactions with residual silanols on the column.

-

Fix: Increase Ammonium Formate concentration to 20 mM or ensure pH is strictly maintained at 4.0.

Issue: Degradation

-

Cause: Photodegradation.[2]

-

Fix: Rifaximin oxidizes rapidly under white light. Use amber vials and perform extraction in a room with UV-filtered lighting.

References

-

Challa, B. R., et al. (2010). "HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection." East and Central African Journal of Pharmaceutical Sciences. Link

-

Zhang, X., et al. (2007). "Sensitive quantification of rifaximin in human plasma by liquid chromatography–tandem mass spectrometry."[9] Journal of Chromatography B. Link

-

FDA Clinical Pharmacology Review. "Rifaximin (NDA 22-554) Clinical Pharmacology and Biopharmaceutics Review." Center for Drug Evaluation and Research. Link

-

Park, Y. S., et al. (2013). "Validated Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometric Method for Quantification of Rifaximin Human Plasma." IOSR Journal of Pharmacy. Link

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Sensitivity Quantitation of 11-Desmethyl Rifaximin in Human Biological Matrices

Abstract & Scope

This application note details a robust protocol for the quantification of 11-Desmethyl Rifaximin , a structural analog and potential metabolite of the non-systemic antibiotic Rifaximin. While 25-desacetyl rifaximin is the primary human metabolite identified in literature (approx. <1% systemic exposure), deep metabolic profiling and stability-indicating assays often require the monitoring of minor demethylated species.[1]

Given the structural similarity to the parent drug, this protocol leverages the physicochemical properties of the Rifamycin class—specifically their high lipophilicity, light sensitivity, and tendency for non-specific binding—to establish a validated method compliant with FDA Bioanalytical Method Validation Guidelines (2018) .[1]

Key Technical Challenges Addressed

-

Adsorption: Rifamycins exhibit strong non-specific binding to glass; this protocol utilizes low-binding polypropylene consumables.[1]

-

Photosensitivity: Strict light-protection workflows are enforced to prevent degradation during processing.[1]

-

Isobaric Interference: Chromatographic separation strategies to distinguish 11-desmethyl rifaximin from other potential isomers.[1]

Chemical & Physical Properties

Understanding the analyte is the first step in method development. 11-Desmethyl Rifaximin results from the loss of a methyl group (

| Property | Rifaximin (Parent) | 11-Desmethyl Rifaximin (Target) |

| Molecular Formula | ||

| Molecular Weight | 785.9 Da | ~771.9 Da |

| Polarity | High Lipophilicity | Slightly increased polarity (due to loss of methyl) |

| Ionization | ESI (+) | ESI (+) |

| Light Stability | Unstable (Yellow/Red light required) | Unstable (Yellow/Red light required) |

Method Development Strategy

Internal Standard (IS) Selection

Recommended IS: Rifaximin-d6 [1][2][3]

-

Rationale: A stable isotopically labeled analog of the parent drug is preferred over a structural analog (like Rifampicin) to best compensate for matrix effects and extraction efficiency variability, particularly given the "sticky" nature of the molecule.

Chromatography (LC)[1]

-

Column: C18 (Octadecyl) is the standard. However, a Phenyl-Hexyl column is recommended here to provide alternative selectivity (pi-pi interactions) which aids in separating the desmethyl metabolite from the massive parent drug peak in fecal samples.[1]

-

Mobile Phase:

Mass Spectrometry (MS)[1]

-

Source: Electrospray Ionization (ESI) in Positive Mode.[1][3]

-

Transitions:

-

Rifaximin typically fragments by losing the acetoxy group or methanol.

-

11-Desmethyl Rifaximin will likely follow a similar fragmentation pathway but shifted by -14 Da.[1]

-

Experimental Protocol

Reagents & Materials

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[1]

-

Consumables: 1.5 mL Amber Polypropylene (PP) tubes (Light protection), 96-well PP deep well plates. DO NOT USE GLASS.

-

Biological Matrices: K2EDTA Human Plasma, Drug-free Urine/Feces.[1]

Stock Solution Preparation

-

Environment: Perform all steps under yellow monochromatic light.

-

Stock: Dissolve 1 mg 11-Desmethyl Rifaximin in 1 mL Methanol (1 mg/mL).

-

Storage: Aliquot into amber PP tubes and store at -80°C. Stability is typically <1 month at -20°C.

Sample Preparation (Matrix-Specific)

Workflow A: Human Plasma (High Sensitivity required)

-

Aliquot: Transfer 200 µL plasma to an amber PP tube.

-

IS Addition: Add 20 µL Rifaximin-d6 (100 ng/mL). Vortex 10s.

-

LLE Extraction: Add 1 mL Methyl tert-butyl ether (MTBE) .[1]

-

Note: MTBE is preferred over Ethyl Acetate for cleaner extracts in plasma.

-

-

Agitate: Shake for 10 min; Centrifuge at 4000 x g for 10 min at 4°C.

-

Transfer: Transfer 800 µL supernatant to a clean PP plate.

-

Dry: Evaporate under Nitrogen at 40°C.

-

Reconstitute: 100 µL Mobile Phase (60% A / 40% B).

Workflow B: Urine / Feces (High Abundance)

Target LLOQ: 10 ng/mL

-

Homogenization (Feces): Homogenize feces 1:5 (w/v) with 50% MeOH/Water.

-

Aliquot: Transfer 50 µL Urine or Fecal Homogenate.

-

Precipitation: Add 200 µL Ice-cold Acetonitrile (containing IS).

-

Vortex/Spin: Vortex 1 min; Centrifuge 10,000 x g for 5 min.

-

Dilution: Transfer 50 µL supernatant to 450 µL Mobile Phase A (Dilute 1:10 to prevent column overload).

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.[1]

Chromatographic Gradient

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 30 | 0.4 |

| 1.0 | 30 | 0.4 |

| 3.5 | 95 | 0.4 |

| 4.5 | 95 | 0.4 |

| 4.6 | 30 | 0.4 |

| 6.0 | 30 | 0.4 |

MS/MS Parameters (MRM)

Note: Transitions for 11-Desmethyl are calculated based on the parent structure loss of -14 Da.[1] These must be experimentally optimized via a Product Ion Scan.

| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |

| Rifaximin | 786.4 | 754.4 | 25 |

| 11-Desmethyl Rifaximin | 772.4 | 740.4 | 25 |

| Rifaximin-d6 (IS) | 792.5 | 760.5 | 25 |

*Theoretical masses.[1] Verify Q1/Q3 during tuning.

Visual Workflows

Figure 1: Bioanalytical Workflow Logic

Caption: Workflow decision tree distinguishing extraction methods based on biological matrix and required sensitivity.

Figure 2: Metabolic & Structural Logic

Caption: Structural relationship between Rifaximin and its demethylated analog, highlighting mass shifts.

Validation Criteria (FDA/EMA)

To ensure the trustworthiness of the data, the method must be validated against the 2018 FDA Bioanalytical Method Validation Guidance .

-

Selectivity: Analyze 6 lots of blank matrix. No interference >20% of LLOQ at the retention time of 11-desmethyl rifaximin.

-

Linearity:

.[1][2][3][5] Weighting -

Accuracy & Precision:

-

Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spiked samples. Ensure IS-normalized MF is consistent (CV < 15%).

-

Carryover: Inject blank after ULOQ. Signal must be < 20% of LLOQ. Tip: If carryover persists, use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.[1]

Troubleshooting & Expert Tips

-

Issue: Low Recovery.

-

Cause: Rifaximin binds to glass or plastic surfaces during evaporation.

-

Fix: Add 0.1% Formic acid to the reconstitution solvent immediately. Do not over-dry the samples (stop evaporation as soon as dry).[1]

-

-

Issue: Peak Tailing.

-

Cause: Interaction with silanols on the column.

-

Fix: Increase Ammonium Formate concentration to 20mM or switch to a "Charged Surface Hybrid" (CSH) C18 column.[1]

-

-

Issue: Unstable IS Signal.

-

Cause: Deuterium exchange (rare but possible) or light degradation.[1]

-

Fix: Prepare IS working solutions daily in amber tubes.

-

References

-

U.S. Food and Drug Administration (FDA). (2018).[1][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

-

Ridruejo, E. (2012).[1] Rifaximin in the treatment of hepatic encephalopathy. Clinical and Experimental Gastroenterology. Retrieved from [Link] (Provides context on Rifaximin PK and metabolism).

- Thermo Fisher Scientific.LC-MS/MS Method for Rifaximin in Human Plasma. (General reference for Rifamycin extraction logic).

-

PubChem. Rifaximin Compound Summary. Retrieved from [Link] (Source for physicochemical properties).[1]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 7. labs.iqvia.com [labs.iqvia.com]

Application Note: Optimizing Mobile Phase for High-Sensitivity LC-MS/MS Detection of 11-Desmethyl Rifaximin-d4

Abstract

This application note presents a detailed, science-driven protocol for the optimization of a reversed-phase liquid chromatography-tandem mass spectrometry (RP-LC-MS/MS) method for the sensitive and robust detection of 11-Desmethyl Rifaximin-d4. As a key metabolite and impurity of the gastrointestinal-selective antibiotic Rifaximin, accurate quantification of its deuterated analogue is critical for pharmacokinetic, metabolism, and impurity profiling studies. Grounded in the principles of the ICH Q14 guideline for Analytical Procedure Development, this guide provides a systematic workflow, explaining the scientific rationale behind each experimental choice to achieve optimal chromatographic resolution, peak shape, and mass spectrometric response.[1][2][3][4]

Introduction: The Analytical Challenge

11-Desmethyl Rifaximin is a primary metabolite of Rifaximin, a large, complex macrocyclic antibiotic.[5][6] The use of a stable isotope-labeled (SIL) internal standard, such as 11-Desmethyl Rifaximin-d4, is the gold standard for quantitative bioanalysis, as it effectively compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[7][8][9][10]

The primary challenge in developing a robust LC-MS/MS method for this analyte lies in the mobile phase composition. The mobile phase must be carefully tailored to:

-

Ensure adequate retention and sharp, symmetrical peaks on a reversed-phase column.

-

Promote efficient ionization in the electrospray ionization (ESI) source.

-

Guarantee near-perfect co-elution of the analyte and its deuterated internal standard to ensure accurate correction for matrix effects.[8]

This document outlines a systematic, multi-stage process for mobile phase optimization, moving from initial screening of organic solvents and additives to fine-tuning of buffer concentration and gradient profile.

Foundational Knowledge & Analyte Properties

A successful method development strategy begins with an understanding of the analyte's physicochemical properties.

-

Parent Compound (Rifaximin): Possesses a pKa of approximately 6.3 and a logP of 4.8, indicating it is a relatively hydrophobic and weakly acidic/basic compound.[11]

-

11-Desmethyl Rifaximin-d4: The removal of a methyl group is expected to slightly increase the polarity (decrease the logP) compared to Rifaximin. The deuteration introduces a minor mass shift without significantly altering its chemical behavior.[7][12] The molecular formula is C₄₂H₄₅D₄N₃O₁₁ with a molecular weight of 775.88 g/mol .[12]

Based on these properties, reversed-phase chromatography is the logical choice. The mobile phase will require an organic modifier to elute this hydrophobic molecule from a C18 stationary phase and an acidic additive or buffer to control the ionization state for consistent retention and improved peak shape.

Experimental Design: A Systematic Workflow

The optimization process is structured as a logical progression, beginning with broad screening and moving to fine-tuning. This approach aligns with the enhanced method development principles outlined in ICH Q14.[13]

Caption: A systematic workflow for mobile phase optimization.

Detailed Protocols and Rationale

Materials & Initial LC-MS Conditions

-

Analyte: 11-Desmethyl Rifaximin-d4 solution (e.g., 100 ng/mL in 50:50 Acetonitrile:Water).

-

LC Column: A high-quality C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for its versatility with hydrophobic compounds.[14][15][16]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

-

Initial Gradient: A generic scouting gradient, e.g., 5% to 95% organic solvent over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

Phase 1: Core Component Screening

Objective: To select the optimal organic solvent and primary mobile phase additive for best peak shape and MS signal intensity.

Protocol:

-

Organic Solvent Evaluation:

-

Mobile Phase A: Deionized Water + 0.1% Formic Acid.

-

Mobile Phase B1: Acetonitrile + 0.1% Formic Acid.

-

Mobile Phase B2: Methanol + 0.1% Formic Acid.

-

Perform injections using both Mobile Phase B options (B1 and B2) with the scouting gradient.

-

Rationale: Acetonitrile and methanol are the most common organic solvents in reversed-phase LC.[17] Acetonitrile typically provides lower backpressure and different selectivity compared to methanol. For large molecules, one may offer superior peak shape over the other.

-

-

Additive Screening:

-

Based on the better organic solvent from Step 1, prepare a new set of mobile phases.

-

Mobile Phase Set 1: Water + 0.1% Formic Acid (A) and Acetonitrile/Methanol + 0.1% Formic Acid (B).

-

Mobile Phase Set 2: Water + 5 mM Ammonium Formate + 0.1% Formic Acid (A) and Acetonitrile/Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid (B).

-

Perform injections using both sets of mobile phases.

-

Rationale: Formic acid is a common additive that promotes protonation, which is essential for ESI+ mode, leading to good sensitivity.[18] However, it has low ionic strength. Adding a volatile buffer like ammonium formate increases the ionic strength, which can significantly improve peak shape for certain compounds without fouling the mass spectrometer.[19][20] The combination often provides a good balance between chromatographic performance and ionization efficiency.[18][21]

-

Data Presentation (Phase 1):

| Mobile Phase Composition | Retention Time (min) | Peak Asymmetry | Peak Width (s) | MS Signal Intensity (counts) |

| ACN + 0.1% Formic Acid | 5.2 | 1.8 | 6.5 | 1.5 x 10⁶ |

| MeOH + 0.1% Formic Acid | 6.1 | 1.6 | 7.2 | 1.2 x 10⁶ |

| ACN + 5mM AF + 0.1% FA | 5.1 | 1.2 | 4.8 | 2.8 x 10⁶ |

Note: Data presented is illustrative.

From this initial screen, the combination of acetonitrile with ammonium formate and formic acid provides the best performance.

Phase 2: Refinement of Additive Concentration

Objective: To fine-tune the concentration of the chosen additive(s) to maximize sensitivity and peak shape.

Protocol:

-

Prepare a series of aqueous mobile phases (Mobile Phase A) with varying concentrations of ammonium formate and/or formic acid, centered around the initial successful condition. For example:

-

Condition A: 2 mM Ammonium Formate + 0.1% Formic Acid

-

Condition B: 5 mM Ammonium Formate + 0.1% Formic Acid (Control)

-

Condition C: 10 mM Ammonium Formate + 0.1% Formic Acid

-

-

Maintain the organic phase (Mobile Phase B) composition as constant (e.g., Acetonitrile + 0.1% Formic Acid).

-

Inject the analyte under each condition and compare the key metrics.

Rationale: The concentration of additives can impact both ionization efficiency and chromatography. Too low a concentration may not provide sufficient buffering or ion-pairing for good peak shape, while too high a concentration can lead to ion suppression in the ESI source.[18] This experiment identifies the "sweet spot."

Phase 3: Gradient Optimization

Objective: To tailor the gradient profile for optimal resolution from potential interferences, ensure co-elution with the non-deuterated analyte, and minimize run time.

Caption: Key stages of a gradient elution program.

Protocol:

-

Adjust Gradient Slope: Using the optimized mobile phase from Phase 2, modify the initial scouting gradient.

-

Shallow Gradient: Increase the gradient time (e.g., 5-95% B over 15 minutes) to improve resolution between closely eluting peaks.

-

Steep Gradient: Decrease the gradient time (e.g., 5-95% B over 5 minutes) to sharpen peaks and reduce the total run time.

-

-

Incorporate Isocratic Holds: Add short isocratic holds at the beginning or end of the gradient if necessary to improve peak shape or ensure complete elution of all components.

-

Verify Co-elution: Once a near-final gradient is established, inject a solution containing both 11-Desmethyl Rifaximin and 11-Desmethyl Rifaximin-d4. The goal is complete chromatographic overlap. A slight retention time shift due to the deuterium content is possible but should be minimized.[8]

Rationale: The gradient profile directly controls the retention, resolution, and peak width of the analyte. A well-optimized gradient ensures that the analyte elutes as a sharp, narrow band, maximizing sensitivity (height-to-noise ratio) and providing robust separation from matrix components.

Conclusion and Final Method

Through a systematic evaluation of organic solvents, mobile phase additives, and gradient conditions, an optimized method can be established. A typical final method for 11-Desmethyl Rifaximin-d4 might look as follows:

Table: Final Optimized LC-MS/MS Method Parameters

| Parameter | Optimized Condition |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30% B to 85% B in 4.0 min, hold at 85% B for 1.0 min, return to 30% B and equilibrate for 1.5 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition | Analyte and IS specific transitions |

This structured approach not only yields a high-quality, robust analytical method but also provides a deep understanding of the method's performance characteristics, aligning with modern regulatory expectations for analytical procedure development.[1][4]

References

- ICH Harmonised Guideline. Q14: Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [URL: https://database.ich.org/sites/default/files/ICH_Q14_Guideline_Step4_2023_1101.pdf]

- European Medicines Agency. ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency; 2024. [URL: https://www.ema.europa.eu/en/ich-q14-analytical-procedure-development-scientific-guideline]

- PSC Biotech. ICH Q14- Analytical Procedure Development. PSC Biotech; 2024. [URL: https://pscbiotech.com/blog/ich-q14-analytical-procedure-development/]

- Premier Research. Applying ICH Q14 in Pharmaceuticals: Analytical Targeting. Premier Research; 2024. [URL: https://premier-research.com/applying-ich-q14-in-pharmaceuticals-analytical-targeting/]

- ICH Harmonised Guideline. ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [URL: https://database.ich.org/sites/default/files/ICH_Q14_Guideline_Step4_2023_1101.pdf]

- ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories; 2025. [URL: https://resolvemass.

- ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube; 2025. [URL: https://www.youtube.

- Hegazy, M. A., et al. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America; 2021. [URL: https://www.chromatographyonline.

- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab; [Accessed 2026]. [URL: https://nebiolab.com/blog/what-are-the-best-practices-of-lc-ms-ms-internal-standards/]

- Lou, H., et al. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS. National Center for Biotechnology Information; 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5407663/]

- Li, Y., et al. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin. MDPI; 2024. [URL: https://www.mdpi.com/2304-8158/13/19/2965]

- Labroots. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots; [Accessed 2026]. [URL: https://www.labroots.com/webinar/optimizing-laboratory-developed-lc-ms-ms-tests-proper-internal-standards-insights-troubleshooting-case-studies]

- Wang, J. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. ResearchGate; 2025. [URL: https://www.researchgate.

- Kostiainen, R., et al. Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. Frontiers in Pharmacology; 2010. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2010.00133/full]

- Patel, K. G., et al. Stability-Indicating Liquid Chromatography Method for Rifaximin and LC-MS Characterization of its Potential Degradants. Impactfactor; 2023. [URL: https://www.impactfactor.org/PDF/IJPPR/15/IJPPR,Vol15,Issue1,Article16.pdf]

- PureSynth. Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. PureSynth; 2025. [URL: https://puresynth.com/blogs/news/common-lcms-solvents-modifiers-a-guide-to-mobile-phase-composition]

- Kirkland, J. J., et al. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. National Center for Biotechnology Information; 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3181146/]

- Shishov, A., et al. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. MDPI; 2023. [URL: https://www.mdpi.com/2073-4441/15/1/185]

- Hassanzadeh, P., et al. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology. BMC Chemistry; 2017. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-017-0245-3]

- Thermo Fisher Scientific. Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry with enhanced sensitivity, selectivity and minimal matrix effects. Thermo Fisher Scientific; [Accessed 2026]. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-64251-LC-MS-Pharmaceuticals-Steroids-Antibiotics-ASMS2014-PN64251-EN.pdf]

- Ravnik, M., et al. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma. National Center for Biotechnology Information; 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6387216/]

- Sigma-Aldrich. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich; [Accessed 2026]. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/223/t411123h.pdf]

- HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns; [Accessed 2026]. [URL: https://advanced-materials-tech.com/wp-content/uploads/2021/04/HALO-BioClass-Mobile-Phase-Additive-Selection-for-LC-MS.pdf]

- Wang, J. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. PubMed; 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/18785191/]

- LabRulez. Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. LabRulez; [Accessed 2026]. [URL: https://www.labrulez.com/articles/lc-ms-of-macrolide-antibiotics-in-bovine-muscle-tissue]

- IUPHAR/BPS Guide to PHARMACOLOGY. rifaximin. IUPHAR/BPS; [Accessed 2026]. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=12012]

- CRO Splendid Lab Pvt. Ltd. 11-Desmethyl Rifaximin. CRO Splendid Lab Pvt. Ltd.; [Accessed 2026]. [URL: https://www.splendidlab.com/11-desmethyl-rifaximin-csl-29240]

- Allmpus. rifaximin 11-desmethyl impurity. Allmpus; [Accessed 2026]. [URL: https://www.allmpus.com/product/rifaximin-11-desmethyl-impurity/]

- Pharmaffiliates. Rifaximin-impurities. Pharmaffiliates; [Accessed 2026]. [URL: https://www.

Sources

- 1. biotech.com [biotech.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. One moment, please... [allmpus.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. nebiolab.com [nebiolab.com]

- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 11. impactfactor.org [impactfactor.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. premier-research.com [premier-research.com]

- 14. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. lcms.labrulez.com [lcms.labrulez.com]

- 17. pure-synth.com [pure-synth.com]

- 18. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]

- 19. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]

- 20. halocolumns.com [halocolumns.com]

- 21. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity Bioanalysis of 11-Desmethyl Rifaximin

Case Reference: Optimization of 11-Desmethyl Rifaximin-d4 (Internal Standard) & Analyte in Low-Abundance Matrices.

Executive Summary

Welcome to the Advanced Applications Support Center. You are likely encountering difficulties achieving a stable Lower Limit of Quantification (LLOQ) for 11-Desmethyl Rifaximin or observing signal instability in its deuterated internal standard, 11-Desmethyl Rifaximin-d4 .[1]

Rifaximin and its desmethyl/desacetyl metabolites are macrocyclic antibiotics with unique physicochemical challenges:

-

Potent Adsorption: They bind aggressively to plastic and glass in high-aqueous solutions.[1]

-

Sodium Adduct Formation: They prefer forming

over the quantifiable -

Matrix Suppression: In fecal or plasma matrices, phospholipids severely suppress the ionization of these hydrophobic macrocycles.

This guide moves beyond standard protocols to address the specific "molecular behavior" of the 11-desmethyl analog.

Part 1: Diagnostic Troubleshooting (Triage)[1]

Q1: My d4-IS signal is weak even in neat standards. Is the material bad? A: Unlikely. The issue is almost certainly Sodium Adduct Stealing . Rifaximin derivatives are ionophores; they chelate sodium ions from glassware and solvents. If your MS is tuned to the protonated parent (approx.[1] m/z 772 for the metabolite, m/z 776 for d4), but 60% of your ions are forming sodium adducts (m/z 794/798), you have lost 60% of your sensitivity.

-

The Fix: You must flood the mobile phase with ammonium ions to out-compete sodium.

-

Action: Switch your aqueous mobile phase to 10mM Ammonium Formate (pH 4.0) . The ammonium drives the equilibrium toward

.

Q2: My calibration curve is non-linear at low concentrations (quadratic fit required). A: This is a classic symptom of Non-Specific Binding (NSB) .[1] At low concentrations (e.g., <5 ng/mL), the analyte is sticking to the walls of your autosampler vials or pipette tips. The "d4" IS behaves identically, but if you spike the IS at a high concentration, it saturates the binding sites, masking the loss of the analyte.

-

The Fix: Never use 100% aqueous diluents.

-

Action: Ensure your reconstitution solvent (and needle wash) contains at least 30-40% Organic (Acetonitrile or Methanol).[1] Use silanized glass or low-binding polypropylene vials.

Part 2: Optimized Experimental Protocols

Workflow 1: The "Anti-Adduct" LC-MS/MS Method

Objective: Force ionization into the protonated state

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[1]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (Adjust pH to 4.0 with Formic Acid).

-

Mobile Phase B: 90% Acetonitrile / 10% Methanol (The methanol helps solvate the macrocycle).

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (Sciex/Waters Generic):

-

Ionization: ESI Positive.

-

Source Temp: 500°C (High heat is needed to desolvate these large molecules).[1]

-

Capillary Voltage: 3.5 kV.[1]

-

Cone Voltage / Declustering Potential: High (approx 40-50V) to break clusters, but optimize to avoid in-source fragmentation.[1]

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| 11-Desmethyl Rifaximin | 772.4 | 740.4 | 25 | Quantifier (Loss of MeOH) |

| 11-Desmethyl Rifaximin-d4 | 776.4 | 744.4 | 25 | Internal Standard |

Critical Note: The transition

represents the loss of methanol (32 Da), a common fragmentation pathway for rifamycins. Ensure your collision energy is optimized for this specific loss.[1]

Workflow 2: Solid Phase Extraction (SPE) for Low Concentrations

Objective: Remove phospholipids that cause ion suppression. Why SPE? Protein precipitation (PPT) leaves too many matrix salts that enhance sodium adduct formation.[1]

Materials:

-

Cartridge: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or Phenomenex Strata-X (30 mg).[1]

-

Sample: 200 µL Plasma.

Protocol:

-

Pre-treatment: Mix 200 µL Plasma + 20 µL IS Working Solution + 200 µL 2% Formic Acid in Water .[1] (Acidification breaks protein binding).[1]

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Load the pre-treated sample slowly (1 mL/min).

-

Wash 1 (Salt Removal): 1 mL Water containing 2% Formic Acid.[1]

-

Wash 2 (Matrix Removal): 1 mL 5% Methanol in Water. (Do not exceed 10% MeOH or you will elute the analyte).[1]

-

Elution: 1 mL Acetonitrile:Methanol (90:10 v/v).

-

Evaporation: Evaporate under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 150 µL of Mobile Phase A:B (60:40). Crucial: Do not use 100% water here.

Part 3: Visualizing the Logic

Diagram 1: Troubleshooting Low Sensitivity

This decision tree guides you through the diagnosis of signal loss for the d4-IS.

Caption: Diagnostic logic for isolating the root cause of low sensitivity: distinguishing between matrix suppression, sodium adduct formation, and non-specific binding.

Diagram 2: The "Sodium-Switch" Mechanism

Understanding why Ammonium Formate is required.

Caption: Mechanism of sensitivity enhancement. High concentration Ammonium ions displace Sodium, forcing the analyte into the protonated state monitored by the MS.

References & Authoritative Grounding

-

Challa, B. R., et al. (2010). HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection.[1][2][3] This paper establishes the baseline for Rifaximin LC-MS/MS, validating the use of Ammonium Formate to control ionization.

-

[1]

-

-

Nirogi, R., et al. (2016). LC-MS/MS method for the quantification of rifaximin in human plasma.[1] Highlights the necessity of addressing matrix effects and the stability of rifamycin derivatives.

-

[1]

-

-

Waters Corporation. Oasis HLB Care & Use Manual.[1] The industry standard for solid-phase extraction of hydrophobic compounds to remove phospholipid suppression.

-

[1]

-

-

Simson Pharma. 11-Desmethyl Rifaximin-d4 Product Data. Verification of the specific internal standard and its structural properties.

-

[1]

-

Final Technical Note

If you observe a retention time shift between your analyte and the d4-IS, check your column equilibration. While deuterium isotope effects are usually negligible for large molecules like Rifaximin (MW ~785), insufficient equilibration of the stationary phase with the ammonium buffer can cause slight drifts. Ensure at least 10 column volumes of equilibration before the first injection.

Sources

Validation & Comparative

The Gold Standard in Rifaximin Bioanalysis: A Comparative Guide to Method Validation Using 11-Desmethyl Rifaximin-d4

For researchers, scientists, and drug development professionals, the robust and reliable quantification of Rifaximin in biological matrices is paramount for accurate pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. The selection of an appropriate internal standard (IS) is a critical determinant of bioanalytical method performance, directly impacting data integrity and regulatory compliance. This guide provides an in-depth technical comparison of bioanalytical methods for Rifaximin, focusing on the validation of a method utilizing the stable isotope-labeled (SIL) internal standard, 11-Desmethyl Rifaximin-d4, against alternative approaches.